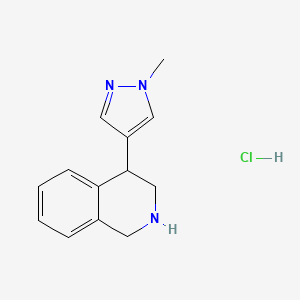

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the tetrahydroisoquinoline core. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of appropriate precursors to form the pyrazole ring.

Reduction Reactions: The pyrazole ring is then reduced to form the tetrahydroisoquinoline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives.

Reduction: Reduction reactions can reduce the compound to simpler structures.

Substitution Reactions: Substitution reactions can replace functional groups on the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. For instance, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Neuroprotective Effects

Research has suggested that compounds incorporating the tetrahydroisoquinoline structure may provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of pyrazole derivatives have shown promising results. These compounds can inhibit the growth of various pathogens, indicating their potential as new antimicrobial agents .

Neuropharmacological Applications

1. Cognitive Enhancement

The compound's ability to interact with neurotransmitter systems suggests potential applications in enhancing cognitive functions. Studies focusing on similar structures have indicated improvements in memory and learning processes in animal models .

2. Treatment of Mood Disorders

Given the established link between tetrahydroisoquinoline derivatives and serotonin receptor modulation, there is potential for this compound to be explored as an antidepressant or anxiolytic agent. Its effects on mood regulation could provide a novel approach to treating mood disorders .

Case Studies

Mécanisme D'action

The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules to modulate biological processes.

Comparaison Avec Des Composés Similaires

4-(1-Methyl-1H-pyrazol-4-yl)pyridine: A pyridine derivative with similar structural features.

Imidazoles: Another class of heterocyclic compounds with potential pharmacological applications.

Uniqueness: 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out due to its unique combination of the pyrazole and tetrahydroisoquinoline rings, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest due to its structural similarity to various biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound has the following structural characteristics:

- Molecular Formula: C13H15N3

- SMILES Notation: CN1C=C(C=N1)C2CNCC3=CC=CC=C23

- InChI: InChI=1S/C13H15N3/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13/h2-5,7,9,13-14H,6,8H2,1H3 .

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline (TIQ), including this compound, exhibit significant neuroprotective properties. Specifically:

- Mechanisms: These compounds may act as monoamine oxidase (MAO) inhibitors and free radical scavengers. They have shown potential in mitigating neurodegenerative conditions by protecting dopaminergic neurons from toxins such as MPTP and rotenone .

- Case Studies: In rodent models, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) demonstrated the ability to reverse parkinsonian-like symptoms and restore altered dopamine levels in various disease models .

Antidepressant and Anxiolytic Properties

The compound also exhibits antidepressant and anxiolytic effects:

- Clinical Relevance: Studies have shown that TIQ derivatives can enhance mood and reduce anxiety in animal models. Their ability to modulate neurotransmitter systems contributes to these effects .

The proposed mechanisms through which this compound exerts its biological activity include:

- Inhibition of MAO-A and MAO-B: This action leads to increased levels of neurotransmitters such as serotonin and dopamine.

- Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress in neuronal tissues.

- Modulation of Glutamatergic Transmission: By antagonizing glutamate receptors, it may protect against excitotoxicity associated with neurodegenerative diseases .

Comparative Analysis with Related Compounds

| Compound Name | Neuroprotective Activity | Antidepressant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | MAO inhibition, free radical scavenging |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline | Yes | Yes | Similar mechanisms as above |

| Other TIQ derivatives | Variable | Variable | Often similar but with differing potencies |

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;/h2-5,7,9,13-14H,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRMVCATFYTEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.